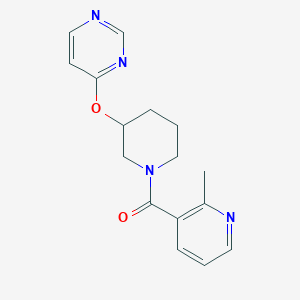
(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Wissenschaftliche Forschungsanwendungen
Anticarcinogenicity and Toxicity of Organotin(IV) Complexes
Organotin(IV) complexes, including those with pyrimidine, have shown excellent anticarcinogenicity and toxicity profiles. These complexes' cytotoxic activity is influenced by the availability of coordination positions at Sn and the stability of ligand-Sn bonds, such as Sn-N and Sn-S. The lipophilicity conferred by the organotin moiety significantly contributes to their antitumor activity and cytotoxicity. A notable example is the [Ph3Sn(Meclo)] complex, which demonstrated remarkable cytotoxic activity against various cell lines, outperforming traditional antitumor drugs like cisplatin (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Syntheses and Anti-inflammatory Activities of Pyrimidines
Pyrimidines have been recognized for their broad pharmacological effects, including anti-inflammatory properties. Recent research developments have focused on synthesizing pyrimidine derivatives, exploring their anti-inflammatory activities, and understanding structure-activity relationships (SARs). The anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators, offering insights for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Eigenschaften
IUPAC Name |
(2-methylpyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-14(5-2-7-18-12)16(21)20-9-3-4-13(10-20)22-15-6-8-17-11-19-15/h2,5-8,11,13H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCHEPBTPDIYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

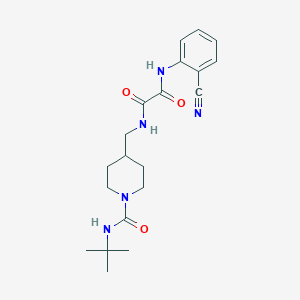
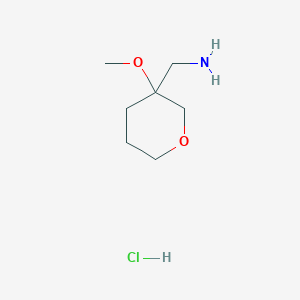
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2577801.png)
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)
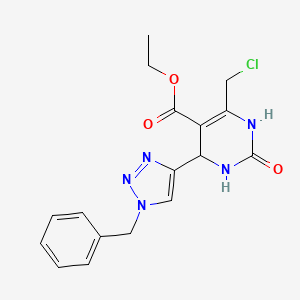
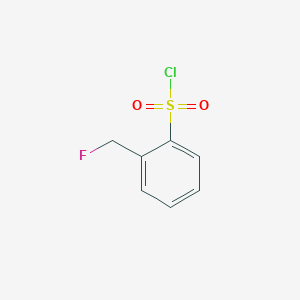
![6-Tert-butyl-2-[(oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2577806.png)
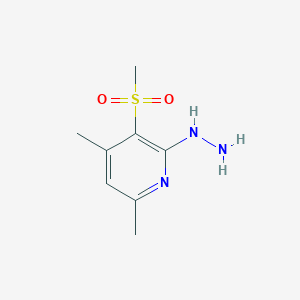
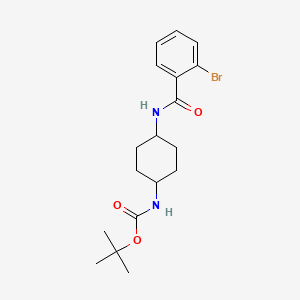
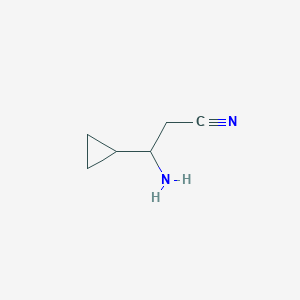
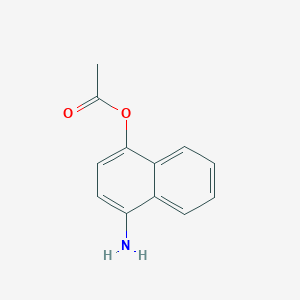
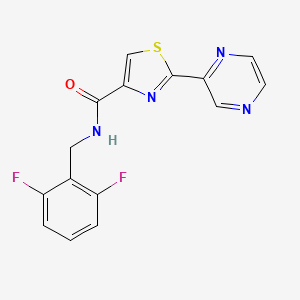
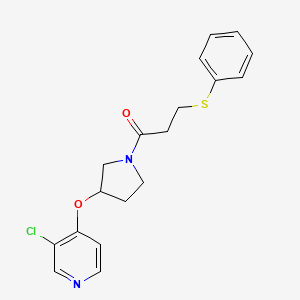
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2577819.png)